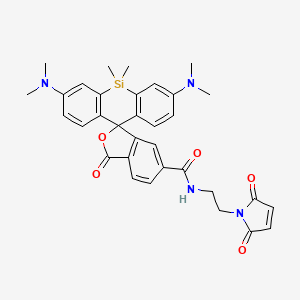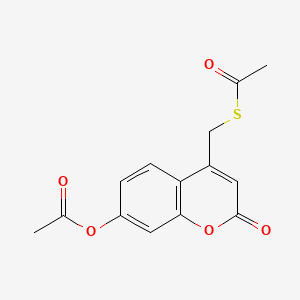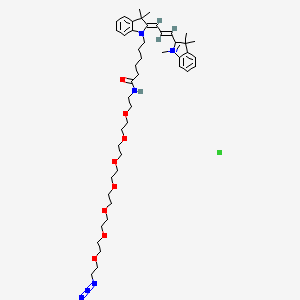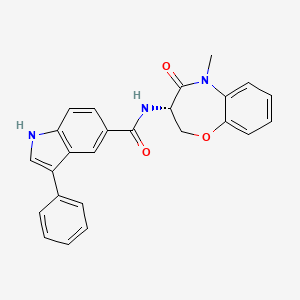
RIP1 kinase inhibitor 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RIP1 kinase inhibitor 9 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator of programmed necrosis, inflammation, and cell death. RIPK1 is involved in various pathological conditions, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RIP1 kinase inhibitor 9 involves multiple steps, including the preparation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a benzoxazepinone core, followed by functional group modifications to introduce specific substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
RIP1 kinase inhibitor 9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the benzoxazepinone core, each with unique functional groups that enhance the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
RIP1 kinase inhibitor 9 has a wide range of scientific research applications, including:
Wirkmechanismus
RIP1 kinase inhibitor 9 exerts its effects by binding to the kinase domain of RIPK1, thereby inhibiting its activity. This prevents the phosphorylation of downstream targets involved in necroptosis and inflammation . The compound locks RIPK1 in an inactive conformation, blocking its ability to transmit pro-inflammatory and cell death signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that also targets the kinase domain but has different binding properties.
GNE684: A RIPK1 inhibitor investigated for its protective effects in transplant recipients.
Uniqueness
RIP1 kinase inhibitor 9 is unique due to its specific binding affinity and ability to inhibit RIPK1 with high potency. Its distinct chemical structure allows for selective targeting of RIPK1, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C25H21N3O3 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-3-phenyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-28-22-9-5-6-10-23(22)31-15-21(25(28)30)27-24(29)17-11-12-20-18(13-17)19(14-26-20)16-7-3-2-4-8-16/h2-14,21,26H,15H2,1H3,(H,27,29)/t21-/m0/s1 |
InChI-Schlüssel |
YXUKPOXQACMKOS-NRFANRHFSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5 |
Kanonische SMILES |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




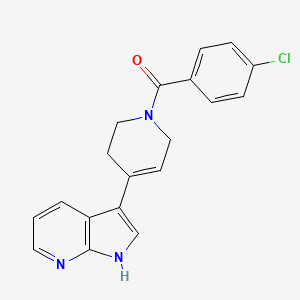

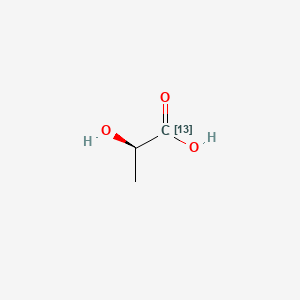
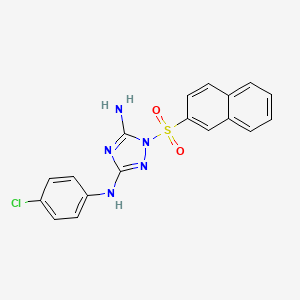

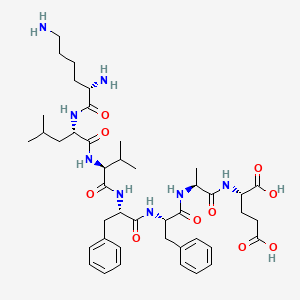
![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
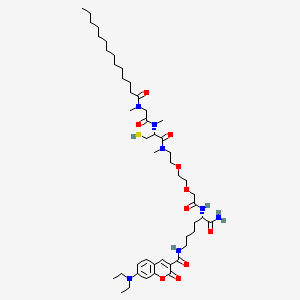
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
